4-methyl-1H-indol-7-amine
Overview
Description
4-Methyl-1H-indol-7-amine is a research chemical with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . It is used in pharmaceutical testing and as a reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring, with a methyl group attached to the 4-position and an amine group attached to the 7-position .Scientific Research Applications
Synthesis and Structural Applications
- Synthesis Techniques: The compound has been utilized in the synthesis of various derivatives, such as 1-(5-methyl-1H-indol-6-yl)ethan-1-one and 1-3-[(dimethylamino) methyl]-5-methyl-1H-indol-6-ylethan-1-one. These derivatives are synthesized using Diels-Alder cycloaddition and Mannich reactions, demonstrating the versatility of 4-methyl-1H-indol-7-amine in chemical synthesis (Kukuljan, Kranjc, & Perdih, 2016).
- Structural Analysis: Crystal structures of these derivatives have been determined using techniques like IR, 1H NMR, mass spectroscopy, and X-ray diffraction analysis. This highlights the compound's role in facilitating structural evaluations of novel chemical entities (Kukuljan, Kranjc, & Perdih, 2016).
Catalytic and Chemical Properties
- Catalysis in Amination: The compound is involved in the Ullmann-type intramolecular arylamination, a process that effectively synthesizes N-alkylated and N-arylated derivatives under mild conditions. This showcases its importance in catalytic amination procedures (Melkonyan, Karchava, & Yurovskaya, 2008).
- Formation of Conformationally Constrained Derivatives: The synthesis of novel 3,4-fused tryptophan analogues using this compound demonstrates its utility in creating molecules with limited conformational flexibility, beneficial for peptide and peptoid conformation studies (Horwell, Nichols, & Ratcliffe, 1994).
Safety and Hazards
Future Directions
Indole derivatives, including 4-methyl-1H-indol-7-amine, continue to attract attention due to their wide-ranging biological activity and their presence in a diverse array of biologically significant natural compounds. Future research may focus on developing novel methods of synthesis and exploring their potential therapeutic applications .
Properties
IUPAC Name |
4-methyl-1H-indol-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5,11H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCXWQWWNXMPQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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